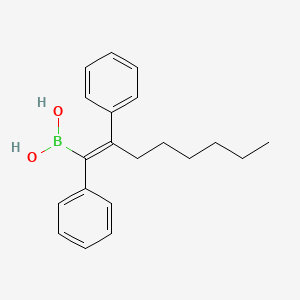
(E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to an (E)-1,2-diphenyloct-1-en-1-yl moiety. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid typically involves the reaction of (E)-1,2-diphenyloct-1-en-1-yl halide with a boron-containing reagent such as bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods: This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), ligand (e.g., triphenylphosphine), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Suzuki-Miyaura Coupling: Formation of biaryl or styrene derivatives.
Oxidation: Formation of alcohols or phenols.
Substitution: Formation of substituted boronic acid derivatives.
Scientific Research Applications
(E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a key reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group can also interact with biological molecules, potentially inhibiting enzymes or modulating biological pathways .
Comparison with Similar Compounds
(E)-1,2-Diphenylethene: Similar structure but lacks the boronic acid group.
1,3-Diphenyl-2-propen-1-one (Chalcone): Contains a similar diphenyl structure but with a different functional group.
(E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Similar in having a substituted phenyl group.
Uniqueness: (E)-(1,2-Diphenyloct-1-en-1-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in Suzuki-Miyaura coupling reactions, where it serves as a crucial building block for constructing complex organic molecules .
Properties
Molecular Formula |
C20H25BO2 |
|---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
[(E)-1,2-diphenyloct-1-enyl]boronic acid |
InChI |
InChI=1S/C20H25BO2/c1-2-3-4-11-16-19(17-12-7-5-8-13-17)20(21(22)23)18-14-9-6-10-15-18/h5-10,12-15,22-23H,2-4,11,16H2,1H3/b20-19- |
InChI Key |
XWESSAZNUQEYKK-VXPUYCOJSA-N |
Isomeric SMILES |
B(/C(=C(/CCCCCC)\C1=CC=CC=C1)/C2=CC=CC=C2)(O)O |
Canonical SMILES |
B(C(=C(CCCCCC)C1=CC=CC=C1)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















